molecular formula C16H15ClFNO B5545167 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5545167
M. Wt: 291.75 g/mol
InChI Key: NOTOGOPGWNWUPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazine compounds involves strategic functionalization and cyclization reactions. A related study on the synthesis of benzoxazine monomers via a hexahydrotriazine intermediate highlights the complexity and versatility of these synthesis routes. The process includes reactions with bisphenol-A and paraformaldehyde, indicating the importance of precise stoichiometry and reaction conditions for successful monomer formation (Brunovska, Liu, & Ishida, 1999).

Scientific Research Applications

Background on Benzoxazine Chemistry

1,2-Oxazines, including 1,2-benzoxazines and related compounds, have garnered attention in scientific research due to their diverse synthesis methods and applications. These compounds are synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are themselves produced from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones. The electrophilic nature of oxazinium salts derived from these reactions underpins their importance in various chemical transformations. The reduction of 1,2-oxazine derivatives and their role as intermediates in several reactions highlight the versatility of this chemical class in organic synthesis and potential pharmaceutical applications (Sainsbury, 1991).

Antimicrobial and Anticancer Potential

Triazine and benzoxazine compounds have demonstrated significant biological activities, including antimicrobial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. These properties make them intriguing targets for the development of new therapeutic agents. The structural flexibility of these compounds allows for the synthesis of various derivatives with potent pharmacological activities, underscoring the potential of benzoxazines as scaffolds in drug discovery (Verma, Sinha, & Bansal, 2019).

Environmental Impact and Degradation

Chlorophenols, closely related to benzoxazines through their chlorinated aromatic structures, have been studied for their environmental impact, particularly in relation to Municipal Solid Waste Incineration (MSWI). Understanding the behavior of such compounds in the environment, including their potential for degradation and the formation of more toxic by-products, is crucial for assessing the ecological risks associated with their use and disposal (Peng et al., 2016).

Antioxidant Capacity and Health Applications

The antioxidant capacity of benzoxazine derivatives has also been explored, particularly in the context of the ABTS/PP decolorization assay. Understanding the reaction pathways and potential health benefits of antioxidants is important for developing new therapeutic agents with antioxidant properties (Ilyasov et al., 2020).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It may also include safety precautions for handling and storing the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c17-14-3-1-12(2-4-14)7-8-19-10-13-9-15(18)5-6-16(13)20-11-19/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTOGOPGWNWUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCN1CCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine

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